molecular formula C16H14FN5O3 B11060015 N-[2-fluoro-5-(1H-tetrazol-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide

N-[2-fluoro-5-(1H-tetrazol-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B11060015
M. Wt: 343.31 g/mol
InChI Key: QSPGNCYTCMYVNL-UHFFFAOYSA-N
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Description

N~1~-[2-FLUORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-2-(2-METHOXYPHENOXY)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a fluorinated phenyl group, a tetraazole ring, and a methoxyphenoxy moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-FLUORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-2-(2-METHOXYPHENOXY)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Tetraazole Ring: This can be achieved by reacting an appropriate phenylhydrazine derivative with sodium azide under acidic conditions.

    Introduction of the Fluorine Atom: Fluorination can be carried out using electrophilic fluorinating agents such as Selectfluor.

    Coupling Reactions: The final coupling of the fluorinated phenyl-tetraazole intermediate with 2-methoxyphenoxyacetic acid can be performed using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-FLUORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-2-(2-METHOXYPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as SnCl2 (Tin(II) chloride).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: SnCl2 in ethanol under reflux.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaH (Sodium hydride).

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N~1~-[2-FLUORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-2-(2-METHOXYPHENOXY)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-[2-FLUORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-2-(2-METHOXYPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. The fluorinated phenyl group and tetraazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[2-FLUORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-2-(2-HYDROXYPHENOXY)ACETAMIDE
  • N~1~-[2-FLUORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-2-(2-CHLOROPHENOXY)ACETAMIDE

Uniqueness

N~1~-[2-FLUORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]-2-(2-METHOXYPHENOXY)ACETAMIDE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties.

Properties

Molecular Formula

C16H14FN5O3

Molecular Weight

343.31 g/mol

IUPAC Name

N-[2-fluoro-5-(tetrazol-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C16H14FN5O3/c1-24-14-4-2-3-5-15(14)25-9-16(23)19-13-8-11(6-7-12(13)17)22-10-18-20-21-22/h2-8,10H,9H2,1H3,(H,19,23)

InChI Key

QSPGNCYTCMYVNL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)N3C=NN=N3)F

Origin of Product

United States

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